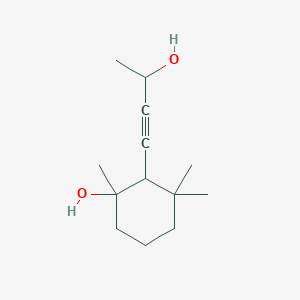![molecular formula C19H23NO B14311802 9-[4-(Dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal CAS No. 113538-94-6](/img/structure/B14311802.png)
9-[4-(Dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[4-(Dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a nona-tetraenal chain. The presence of multiple conjugated double bonds in its structure contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(Dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal typically involves a multi-step process. One common method includes the following steps:
Formation of the Dimethylamino Group: The dimethylamino group is introduced to the phenyl ring through a nucleophilic substitution reaction using dimethylamine and a suitable halogenated benzene derivative.
Aldol Condensation: The resulting dimethylaminophenyl compound undergoes aldol condensation with an appropriate aldehyde to form the nona-tetraenal chain. This step requires basic conditions and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-[4-(Dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated, nitrated derivatives
Scientific Research Applications
9-[4-(Dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 9-[4-(Dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal involves its interaction with specific molecular targets and pathways. The dimethylamino group and conjugated double bonds play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-[α-[4-(Dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium acetate
- 4-Dimethylaminoantipyrine
Uniqueness
Compared to similar compounds, 9-[4-(Dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal stands out due to its unique structural features, such as the extended conjugated system and the specific positioning of the dimethylamino group
Properties
CAS No. |
113538-94-6 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
9-[4-(dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C19H23NO/c1-16(7-5-6-8-17(2)15-21)9-10-18-11-13-19(14-12-18)20(3)4/h5-15H,1-4H3 |
InChI Key |
HQLILZMWOVGDNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC=C(C)C=O)C=CC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


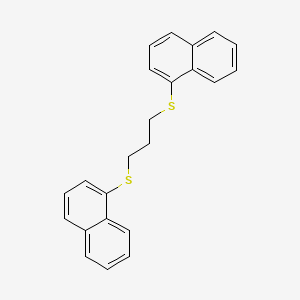
![11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane](/img/structure/B14311726.png)
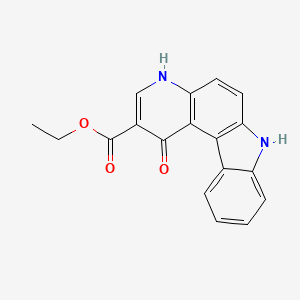
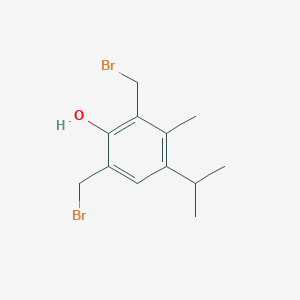
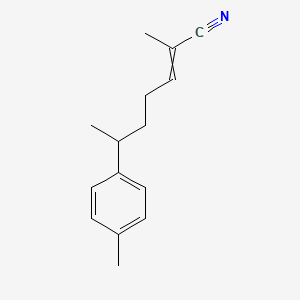
![1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14311739.png)

![2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14311762.png)
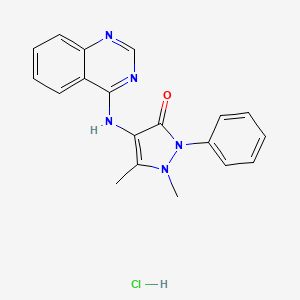
![Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane](/img/structure/B14311777.png)
![Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate](/img/structure/B14311783.png)
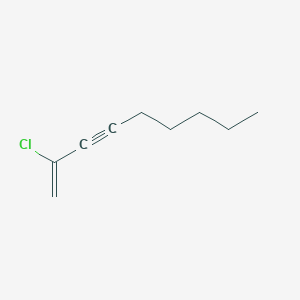
![3-[(6-Chloropyridin-2-yl)oxy]aniline](/img/structure/B14311790.png)
